molecular formula C8H3ClFNO2 B8759975 2-Chloro-6-fluorobenzoyl isocyanate CAS No. 71791-39-4

2-Chloro-6-fluorobenzoyl isocyanate

Cat. No.: B8759975
CAS No.: 71791-39-4
M. Wt: 199.56 g/mol
InChI Key: QYFVJZKILHCNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorobenzoyl isocyanate (CAS: 71791-39-4) is an aryl isocyanate derivative characterized by a benzoyl backbone substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6. Its molecular formula is C₇H₃ClFNO₂, with a molecular weight of 187.56 g/mol (calculated based on substituents and functional groups). This compound is synthesized via reactions involving halogenated benzoyl chlorides and thiocyanate reagents, as seen in the preparation of urea derivatives for pesticidal applications .

Key properties include a boiling point of 75°–78°C at 0.13 mbar, indicative of moderate volatility under reduced pressure. Its primary application lies in agrochemical research, particularly as an intermediate in synthesizing N-(2H-difluoro-3,5-dichloro-phenyl)-N'-(2,6-difluorobenzoyl) urea derivatives, which exhibit pesticidal activity .

Properties

CAS No.

71791-39-4

Molecular Formula

C8H3ClFNO2

Molecular Weight

199.56 g/mol

IUPAC Name

2-chloro-6-fluorobenzoyl isocyanate

InChI

InChI=1S/C8H3ClFNO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H

InChI Key

QYFVJZKILHCNQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N=C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-chloro-6-fluorobenzoyl isocyanate with four analogous isocyanates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, at pressure) Key Substituents
This compound 71791-39-4 C₇H₃ClFNO₂ 187.56 75–78 (0.13 mbar) Cl (position 2), F (position 6)
2,6-Dichlorobenzoyl isocyanate Not provided C₇H₃Cl₂NO₂ 204.01 75–78 (0.13 mbar) Cl (positions 2 and 6)
2-Chlorobenzoyl isocyanate Not provided C₇H₄ClNO₂ 169.57 73–77 (0.13 mbar) Cl (position 2)
2-Chloro-6-methylphenyl isocyanate 40398-01-4 C₈H₆ClNO 144.04 Not reported Cl (position 2), CH₃ (position 6)
4-Bromo-2-chloro-6-methylphenyl isocyanate Not provided C₈H₅BrClNO 248.49 Not reported Br (position 4), Cl (position 2), CH₃ (position 6)

Key Observations :

  • Halogen vs. Alkyl Substituents : The presence of fluorine in this compound reduces molecular weight compared to bromine-containing analogs (e.g., 248.49 g/mol for 4-bromo-2-chloro-6-methylphenyl isocyanate) . Fluorine’s electronegativity also enhances electrophilic reactivity, critical in forming urea derivatives.
  • Boiling Points : Chlorine and fluorine substituents result in similar boiling points under vacuum (73°–78°C), whereas alkyl groups (e.g., methyl) reduce volatility but lack reported data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.